Research suggests that MMQO functions as a Bromodomain and Extra-Terminal domain (BET) inhibitor, specifically targeting the BET family protein BRD4. [] This mechanism sets it apart from other latency-reversing agents (LRAs) used in HIV research, such as histone deacetylase (HDAC) inhibitors or protein kinase C (PKC) agonists.
The primary scientific application of MMQO explored in the literature is its potential as a novel LRA for HIV research. [, ] Specifically, it has been investigated for its ability to reactivate latent HIV-1 in various cellular models, including J-Lat cells. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: